molecular formula C18H23NOS B2850005 N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide CAS No. 2411278-19-6

N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide

Cat. No. B2850005
CAS RN: 2411278-19-6
M. Wt: 301.45
InChI Key: MKPOABMVUSQJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism Of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is not fully understood, but it is believed to act by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and plays a role in the production of pro-inflammatory cytokines. By inhibiting NF-κB, N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A can reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Modulation of the immune response: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to modulate the immune response by reducing the activation of immune cells such as T cells and macrophages.
3. Reduction of inflammation: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
1. High potency: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to be highly potent, meaning that it can be used at low concentrations.
2. Selectivity: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to be selective for NF-κB, meaning that it does not affect other transcription factors.
3. Stability: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is stable under a variety of conditions, making it suitable for use in lab experiments.
Some of the limitations of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A include:
1. Limited solubility: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has limited solubility in water, which can make it difficult to work with in some experiments.
2. Limited availability: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is a synthetic compound and may not be readily available for use in some labs.
3. Lack of clinical data: While N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has shown promise in animal models, there is limited clinical data on its efficacy and safety in humans.

Future Directions

There are a number of future directions for research on N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A in humans.
2. Combination therapy: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A may be used in combination with other drugs to enhance its therapeutic effects.
3. Alternative delivery methods: The limited solubility of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A may be overcome by developing alternative delivery methods such as nanoparticles or liposomes.
4. Investigation of other disease states: Further investigation is needed to determine the potential of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A in other disease states, such as cancer or autoimmune diseases.
In conclusion, N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is a synthetic compound with promising anti-inflammatory and immunomodulatory properties. While there is still much to be learned about its mechanism of action and potential therapeutic applications, N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A represents a promising area of research for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A involves a multi-step process that begins with the preparation of 2,3-dihydro-1H-indene-5-carboxylic acid. This is followed by the formation of the corresponding acid chloride, which is then reacted with thian-4-ylamine to yield the desired product. The final step involves the addition of prop-2-enamide to the indene ring system.

Scientific Research Applications

N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of disease states. Some of the areas of research include:
1. Inflammatory Bowel Disease (IBD): N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to have anti-inflammatory effects in animal models of IBD, making it a promising candidate for the treatment of this disease.
2. Rheumatoid Arthritis (RA): Studies have shown that N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A can suppress the production of pro-inflammatory cytokines in RA patients, indicating its potential as a therapeutic agent.
3. Multiple Sclerosis (MS): N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to have immunomodulatory effects in animal models of MS, suggesting its potential as a treatment for this disease.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS/c1-2-18(20)19(17-8-10-21-11-9-17)13-14-6-7-15-4-3-5-16(15)12-14/h2,6-7,12,17H,1,3-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPOABMVUSQJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC2=C(CCC2)C=C1)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.